molecular formula C20H18FN5O4S B2989519 N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888417-03-6

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2989519
CAS No.: 888417-03-6
M. Wt: 443.45
InChI Key: FYKJVYZHTJJPHV-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Its high selectivity and irreversible binding profile provide researchers with a powerful compound for probing BTK-dependent signaling in vitro and in vivo, facilitating the development of targeted cancer therapies. This product is supplied for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Our commitment is to provide researchers with high-purity, well-characterized chemical tools to support groundbreaking scientific discovery.

Properties

IUPAC Name

N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4S/c1-30-14-5-3-2-4-13(14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-6-8-12(21)9-7-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKJVYZHTJJPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18FN5O4SC_{20}H_{18}F_{N5}O_{4}S with a molecular weight of approximately 443.45 g/mol. It features a pyrimidine core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC20H18FN5O4SC_{20}H_{18}F_{N5}O_{4}S
Molecular Weight443.45 g/mol
Chemical Structure (SMILES)COc1ccccc1NC(=O)CSc1nc(N)c(NC(=O)c2ccc(F)c(F)c2)c(=O)[nH]1

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial and antitubercular activities of similar compounds, suggesting that modifications in the structure can enhance efficacy against various pathogens, including Mycobacterium tuberculosis . The presence of the methoxyphenyl group in this compound may contribute to its enhanced antibacterial activity.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been shown to induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and subsequent apoptosis, particularly in breast cancer cells .

Inhibition of Enzymatic Activity

Studies have indicated that compounds with a similar structure can inhibit key enzymes involved in cellular processes. For example, some derivatives have demonstrated the ability to inhibit DNA polymerase and other vital enzymes, which could be beneficial in treating viral infections or cancer .

Study on Antibacterial Efficacy

In a comparative study, several pyrimidine derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substitutions on the phenyl ring exhibited superior activity, indicating that this compound might possess similar or enhanced properties due to its unique structure .

Research on Anticancer Activity

A recent investigation into the effects of pyrimidine derivatives on cancer cell lines revealed that certain modifications could significantly increase their cytotoxicity against breast cancer cells. The study found that compounds targeting CDK-2 pathways led to increased rates of apoptosis, suggesting that this compound could be a candidate for further development .

Comparison with Similar Compounds

Structural and Functional Insights

Impact of Substituents

  • Fluorine : Enhances bioavailability and binding affinity via electronegativity and hydrophobic effects.
  • Methoxy Groups : Influence solubility and steric interactions; the target compound’s 2-methoxyphenyl group may restrict rotational freedom compared to the analog’s 4-methoxyphenyl .
  • Thioether Linkage : Unique to the target compound; may improve resistance to oxidative degradation versus ether or amine linkages.

Conformational Stability

  • The analog in exhibits planar aromatic systems (dihedral angles <13°), favoring π-π stacking. The target compound’s thioether and dihydropyrimidinone core may introduce greater conformational flexibility.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Peaks/PatternsReference
1H NMR δ 8.2–8.5 ppm (pyrimidine H), δ 7.2–7.8 ppm (fluorobenzamide H)
13C NMR δ 168 ppm (amide C=O), δ 160–165 ppm (pyrimidine C=O)
IR 1650 cm⁻¹ (amide I), 1240 cm⁻¹ (C-F stretch)

Q. Table 2: Common Impurities and Mitigation Strategies

Impurity TypeSourceMitigation Strategy
Hydrolyzed amideMoisture during synthesisUse anhydrous solvents
Oxidized thioetherAir exposureConduct reactions under N₂
Residual starting materialIncomplete couplingIncrease reaction time

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